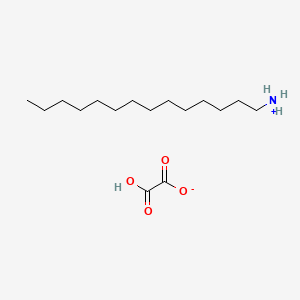
Tetradecylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradecylamine oxalate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of tetradecylamine with oxalic acid. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactants: Tetradecylamine and oxalic acid.
Solvent: Industrial-grade ethanol or methanol.
Equipment: Large-scale reactors with temperature control.
Purification: Filtration and recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetradecylamine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate component can be reduced under specific conditions.
Substitution: The amine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of tetradecylamine N-oxide.
Reduction: Formation of reduced oxalate derivatives.
Substitution: Formation of substituted tetradecylamine derivatives.
Aplicaciones Científicas De Investigación
Tetradecylamine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of tetradecylamine oxalate involves its interaction with molecular targets through its amine and oxalate groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxalate group can chelate metal ions. These interactions can influence cellular processes and biochemical pathways, making this compound a valuable tool in research.
Comparación Con Compuestos Similares
Dodecylamine oxalate: Similar structure but with a shorter alkyl chain.
Hexadecylamine oxalate: Similar structure but with a longer alkyl chain.
Octadecylamine oxalate: Similar structure but with an even longer alkyl chain.
Uniqueness: Tetradecylamine oxalate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions.
Propiedades
Número CAS |
88872-16-6 |
|---|---|
Fórmula molecular |
C16H33NO4 |
Peso molecular |
303.44 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;tetradecylazanium |
InChI |
InChI=1S/C14H31N.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1(4)2(5)6/h2-15H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
OYIFGIZOXSGNCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[NH3+].C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
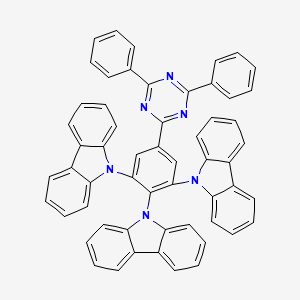
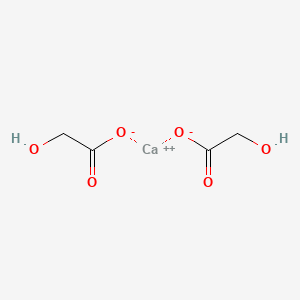
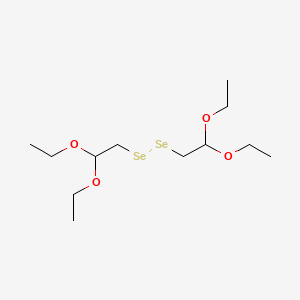

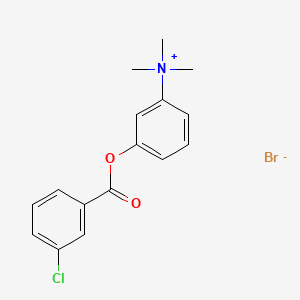
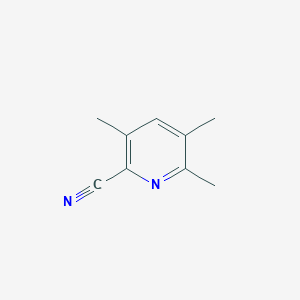
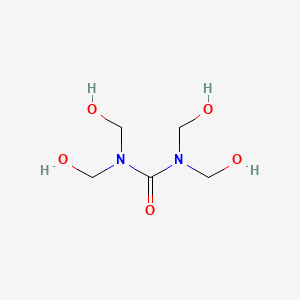
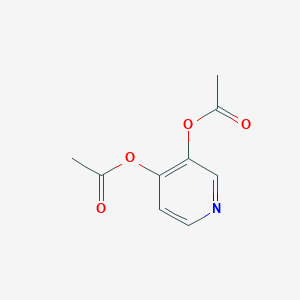

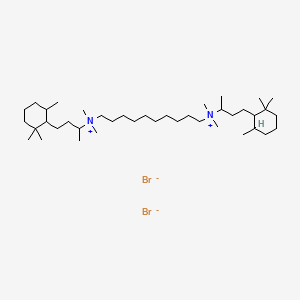
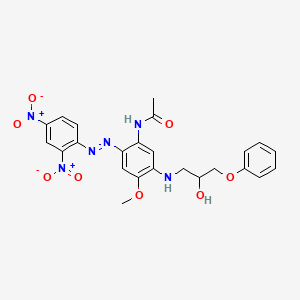
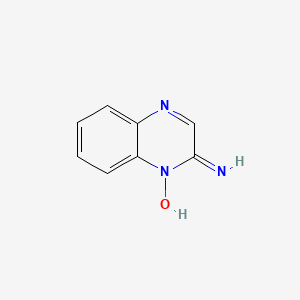
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
